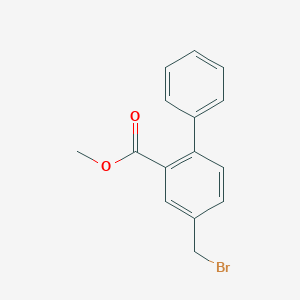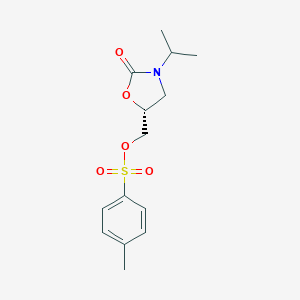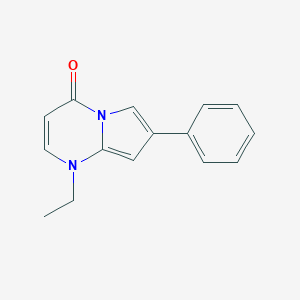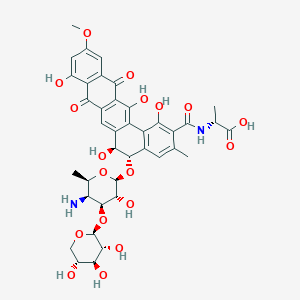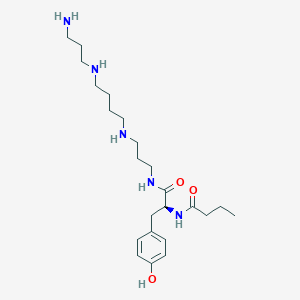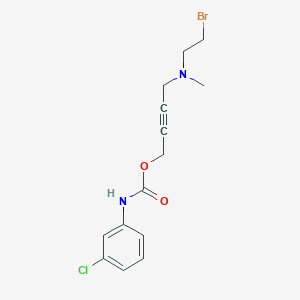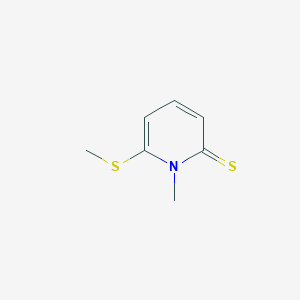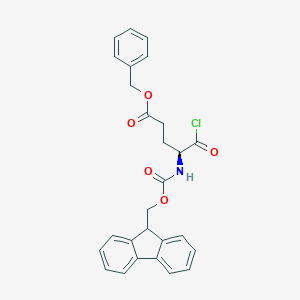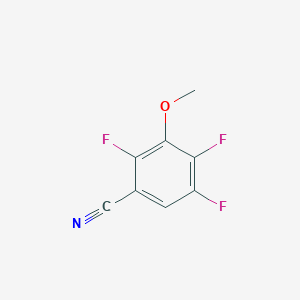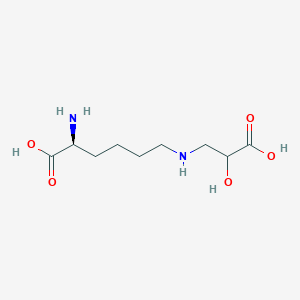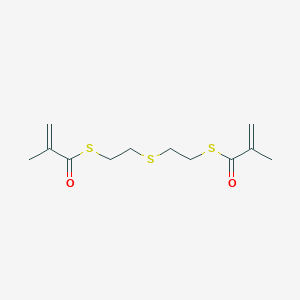
2-Propenethioic acid, 2-methyl-, S,S'-(thiodi-2,1-ethanediyl) ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Propenethioic acid, 2-methyl-, S,S'-(thiodi-2,1-ethanediyl) ester, also known as thiodiethylene bis(2-methylpropenoate), is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is a thiol-based crosslinker that has been used in the development of new materials, such as hydrogels and polymers, and in the study of protein-protein interactions.
Mecanismo De Acción
The mechanism of action of 2-Propenethioic acid, 2-methyl-, S,S'-(thiodi-2,1-ethanediyl) esterne bis(2-methylpropenoate) involves the formation of disulfide bonds between thiol groups on different molecules. This crosslinking process leads to the formation of new materials with improved mechanical properties, such as increased elasticity and strength.
Efectos Bioquímicos Y Fisiológicos
Thiodiethylene bis(2-methylpropenoate) has not been extensively studied for its biochemical and physiological effects. However, it has been shown to be non-toxic and biocompatible, making it a promising compound for biomedical applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Thiodiethylene bis(2-methylpropenoate) has several advantages for use in lab experiments, including its ease of synthesis, low toxicity, and biocompatibility. However, its use is limited by its relatively low solubility in water and its potential for non-specific binding to proteins.
Direcciones Futuras
There are several future directions for research on 2-Propenethioic acid, 2-methyl-, S,S'-(thiodi-2,1-ethanediyl) esterne bis(2-methylpropenoate), including its use in the development of new materials for biomedical applications, such as tissue engineering and drug delivery. Additionally, further studies are needed to investigate its potential as a crosslinker for proteins and peptides, as well as its potential applications in other fields, such as catalysis and organic synthesis.
Métodos De Síntesis
The synthesis of 2-Propenethioic acid, 2-methyl-, S,S'-(thiodi-2,1-ethanediyl) esterne bis(2-methylpropenoate) involves the reaction of 2-methylacrylic acid with thioacetic acid, followed by esterification with ethylene glycol. The resulting compound is a yellow liquid that is soluble in many organic solvents.
Aplicaciones Científicas De Investigación
Thiodiethylene bis(2-methylpropenoate) has been used in various scientific research applications, including the development of new materials, such as hydrogels and polymers. This compound has also been used in the study of protein-protein interactions and in the development of new drug delivery systems.
Propiedades
Número CAS |
117651-91-9 |
|---|---|
Nombre del producto |
2-Propenethioic acid, 2-methyl-, S,S'-(thiodi-2,1-ethanediyl) ester |
Fórmula molecular |
C12H18O2S3 |
Peso molecular |
290.5 g/mol |
Nombre IUPAC |
S-[2-[2-(2-methylprop-2-enoylsulfanyl)ethylsulfanyl]ethyl] 2-methylprop-2-enethioate |
InChI |
InChI=1S/C12H18O2S3/c1-9(2)11(13)16-7-5-15-6-8-17-12(14)10(3)4/h1,3,5-8H2,2,4H3 |
Clave InChI |
LBROROBTVMUJEB-UHFFFAOYSA-N |
SMILES |
CC(=C)C(=O)SCCSCCSC(=O)C(=C)C |
SMILES canónico |
CC(=C)C(=O)SCCSCCSC(=O)C(=C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



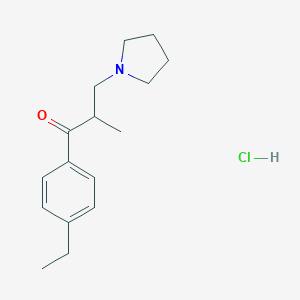
![3-Methyl-3,3a,3b,4,5,6,6a,6b-octahydrocyclopenta[3,4]cyclobuta[1,2-c]pyrazole](/img/structure/B39255.png)
